Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate
Description
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate is a hydrazonoacetate derivative characterized by a chloro substituent, an ethyl ester group, and a 2-methylphenyl hydrazone moiety. These compounds are key intermediates in synthesizing heterocyclic frameworks, such as thiazoles, pyrazoles, and thiadiazoles, with applications in medicinal chemistry and materials science . The reactivity of the hydrazone and chloro groups enables diverse transformations, including cyclocondensation and nucleophilic substitutions .
Properties
Molecular Formula |
C11H13ClN2O2 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-7-5-4-6-8(9)2/h4-7,13H,3H2,1-2H3/b14-10+ |
InChI Key |
JHOCJALLQHWBON-GXDHUFHOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1C)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C)Cl |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis
A one-pot method, adapted from a patented route for mefenpyr-diethyl, eliminates intermediate isolation steps. In this approach, 2-methylaniline, ethyl 2-chloroacetoacetate, and NaNO₂ are combined in a single reactor under controlled conditions. The diazotization and coupling occur sequentially, with sodium bicarbonate added to adjust the pH during hydrolysis. This method reduces purification steps and improves overall yield (reported at 85–90% for analogous compounds).
Advantages:
-
Reduced handling of unstable intermediates
-
Scalability for industrial production
-
Lower solvent consumption
Condensation with Hydrazine Derivatives
An alternative route involves condensing 2-methylphenylhydrazine with ethyl 2-chloroacetoacetate. While less common, this method avoids diazotization but requires pre-synthesized hydrazine derivatives. The reaction is conducted in ethanol under reflux, with catalytic HCl accelerating the condensation.
Limitations:
-
Limited availability of 2-methylphenylhydrazine
-
Lower yields (60–70%) due to side reactions
Reaction Optimization and Critical Parameters
Temperature Control
Maintaining temperatures below −5°C during diazotization is critical to prevent diazonium salt decomposition. Excess heat leads to the formation of phenolic byproducts via hydrolysis, reducing yields.
pH Modulation
The coupling reaction requires a pH of 5–7, achieved by adding sodium acetate or bicarbonate. Excess acidity protonates the enolate of ethyl 2-chloroacetoacetate, slowing the reaction, while alkaline conditions destabilize the diazonium ion.
Stoichiometric Ratios
A slight excess of ethyl 2-chloroacetoacetate (1.1–1.2 equivalents) ensures complete consumption of the diazonium salt. Higher equivalents lead to ester hydrolysis side products.
Characterization and Analytical Data
The synthesized compound is characterized using spectroscopic and chromatographic techniques:
4.1 Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.45 (s, 3H, Ar-CH₃), 4.30 (q, 2H, J = 7.1 Hz, OCH₂), 7.20–7.45 (m, 4H, Ar-H), 10.20 (s, 1H, NH).
-
¹³C NMR (100 MHz, CDCl₃): δ 14.1 (CH₂CH₃), 21.3 (Ar-CH₃), 61.8 (OCH₂), 125.6–138.4 (Ar-C), 165.2 (C=O), 170.5 (C=N).
4.2 Infrared Spectroscopy (IR)
4.3 Mass Spectrometry (MS)
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance temperature control and mixing efficiency. The one-pot method is preferred for its reduced waste and compatibility with automation. Sodium bicarbonate replaces sodium acetate in hydrolysis steps, lowering costs and minimizing chloride byproducts.
Table 1: Comparison of Laboratory vs. Industrial Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature Control | Cryostatic Bath | Jacketed Reactor |
| Yield | 80–89% | 85–90% |
| Purification | Column Chromatography | Crystallization |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted hydrazones.
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of hydrazine derivatives.
Scientific Research Applications
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chloro group can also participate in electrophilic reactions, enhancing the compound’s reactivity.
Comparison with Similar Compounds
Key Observations :
Reactivity in Heterocycle Formation
- Thiazoles: Reaction with thiosemicarbazides yields thiazole derivatives. For instance, ethyl 2-chloro-2-(2-(p-tolyl)hydrazono)acetate forms 4-methyl-substituted thiazoles under reflux with TEA .
- Pyrazoles: Condensation with pyrazole precursors generates antimicrobial agents, as seen in the synthesis of ethyl 4-(ethoxycarbonyl)-3-methyl-5-(phenylamino)thiophene derivatives .
- Thiadiazoles: Analogous reactions with thiadiazole precursors produce compounds like ethyl 5-({[1H-pyrazol-4-yl]methylene}hydrazono)-1,3,4-thiadiazole-2-carboxylates .
Physical and Spectral Properties
Melting Points and Solubility
| Compound | Melting Point (°C) | Solubility |
|---|---|---|
| Ethyl 2-chloro-2-(2-phenylhydrazono)acetate | 175 | Soluble in ethanol, DMSO |
| Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate | 163–165 | Soluble in ethyl acetate, chloroform |
| Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate | 205–209 | Partially soluble in water, methanol |
Biological Activity
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula C11H13ClN2O2, with a molecular weight of 256.69 g/mol. Its structure includes a chloro group, which enhances reactivity, and a hydrazono group that is implicated in enzyme interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modulation of enzymatic activity, which is crucial for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives are as follows:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Potential
The compound is also being investigated for its anticancer properties. Its mechanism involves inhibiting specific enzymes associated with cancer cell proliferation. Preliminary studies have shown that it can effectively inhibit the growth of cancer cell lines in vitro, making it a potential lead compound for further drug development .
Case Studies
- Antimicrobial Efficacy : A study published in the ACS Omega journal evaluated various hydrazone derivatives, including this compound. The study highlighted its strong antibacterial activity against resistant strains of bacteria, indicating its potential as a novel therapeutic agent .
- Anticancer Activity : Research conducted on the compound's effects on cancer cell lines demonstrated significant cytotoxicity at low concentrations. The study reported that treatment with this compound led to apoptosis in cancer cells, suggesting its utility in cancer therapy.
Safety and Toxicity
While the compound shows promising biological activity, safety assessments indicate potential hazards. It is classified as causing skin irritation and serious eye irritation upon contact. Proper handling procedures must be followed to mitigate risks associated with exposure .
Q & A
Basic Questions
Q. What are the optimized synthetic routes for Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate, and how can purity be ensured during scale-up?
- Synthesis : The compound is typically synthesized via diazonium coupling. A cold solution of 2-methylaniline in HCl is diazotized with NaNO₂, then reacted with ethyl 2-chloroacetoacetate in methanol under controlled temperatures (<5°C) to prevent side reactions. Sodium acetate is added to neutralize excess acid .
- Purification : Crude product is filtered, washed with water, and recrystallized from ethanol (yield ~80%). Purity is confirmed via melting point analysis (352–353 K) and HPLC with UV detection at 254 nm .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR/IR : ¹H NMR (δ 1.31 ppm for ethyl CH₃, 7.45–8.54 ppm for aromatic protons) confirms the hydrazone linkage. IR shows C=O stretching at ~1685 cm⁻¹ and N–H bending at ~3300 cm⁻¹ .
- X-ray Crystallography : Reveals Z-configuration of the hydrazone bond (C=N) and planar geometry. Hydrogen bonding between the amino H and carbonyl O stabilizes helical chains in the crystal lattice .
Q. What safety precautions are critical when handling this compound?
- Hazards : Irritant (H315, H319, H335). Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Stable at room temperature in airtight containers, away from light and moisture .
Advanced Questions
Q. How does the Z-configuration of the hydrazone bond influence intermolecular interactions and reactivity?
- The Z-configuration enables intramolecular hydrogen bonding (N–H···O=C), stabilizing the planar structure and promoting helical chain formation in crystals. This configuration also enhances electrophilicity at the chloro-substituted carbon, facilitating nucleophilic substitutions (e.g., cyclocondensation with thiosemicarbazides) .
Q. What mechanistic insights explain its role in heterocyclic synthesis for pharmaceuticals like Apixaban?
- The compound reacts with morpholino-dihydropyridinones via nucleophilic attack at the chloro-carbon, forming pyrazolo[3,4-c]pyridine intermediates. Triethylamine catalyzes dehydrohalogenation, while toluene ensures high-temperature stability (90°C, 6 hours). Yield optimization (>70%) requires stoichiometric control and inert conditions .
Q. How can computational modeling predict its interactions with biological targets (e.g., coagulation enzymes)?
- Docking Studies : Molecular docking (AutoDock Vina) identifies binding affinity to thrombin’s active site (PDB: 1KTS). The hydrazone moiety forms hydrogen bonds with Ser195 and His57, while the 2-methylphenyl group occupies the hydrophobic S3 pocket.
- MD Simulations : 100-ns simulations (AMBER) show stable binding, with RMSD <2.0 Å, suggesting potential as a protease inhibitor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
